3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-24-17(11-16(23-24)13-4-6-14(21)7-5-13)19(25)22-12-20(26)9-2-3-18-15(20)8-10-27-18/h4-8,10-11,26H,2-3,9,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPJYFYTEVHAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCCC4=C3C=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 361.39 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl group and a tetrahydrobenzofuran moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
In studies evaluating anti-inflammatory effects, derivatives of pyrazole compounds have shown significant inhibition of pro-inflammatory cytokines. For example, related pyrazole compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, leading to reduced inflammation in vitro and in vivo models .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit the proliferation of cancer cells. In one study involving pyrazole derivatives, compounds similar to this one exhibited IC50 values in the nanomolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The presence of the carboxamide group may facilitate interactions with key enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : Pyrazole derivatives have been shown to influence pathways such as NF-kB and MAPK, which are critical in mediating inflammatory responses and cancer cell survival.
Case Studies and Experimental Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this pyrazole derivative exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds containing pyrazole rings have been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing promising results with percent growth inhibitions (PGIs) ranging from 50% to 90% across different models such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been extensively studied:
- Research Findings : Compounds similar to this structure have demonstrated activity against both bacterial and fungal strains. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of bacteria .
- Applications : The potential use in treating infections caused by multidrug-resistant organisms is a key area of interest for this class of compounds.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of pyrazole derivatives:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
- Case Studies : Experimental models have shown that administration of pyrazole derivatives leads to a significant reduction in inflammation markers .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituents
Pyrazole carboxamides are a versatile class of compounds with diverse bioactivities. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula (C21H23FN3O3).
Key Structural Differences
- Tetrahydrobenzofuran vs. Fused Rings : The target compound’s tetrahydrobenzofuran group distinguishes it from analogs like the pyrazolo-pyridine fused system in , which may alter pharmacokinetic properties.
- Carboxamide Linkers: The target’s hydroxy-tetrahydrobenzofuran-methyl linker contrasts with sulfonamide (), pyridylmethyl (), or trifluoromethylphenoxy () groups, affecting hydrophilicity and target selectivity.
- Fluorophenyl Positioning : The 4-fluorophenyl group at position 3 is conserved in the target and some analogs (e.g., ), but others feature chlorinated () or trifluoromethyl-substituted () aryl groups.
Bioactivity Insights
- CNS Targeting : Compounds with tetrahydrobenzofuran or pyrazolo-pyridine moieties () may interact with central nervous system receptors, though direct evidence is lacking.
- Computational Similarity : Molecular similarity metrics (Tanimoto/Dice indexes) could quantify structural overlap between the target and bioactive analogs, aiding in virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
